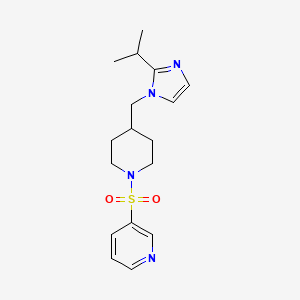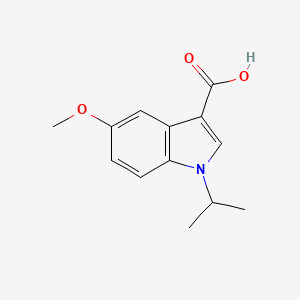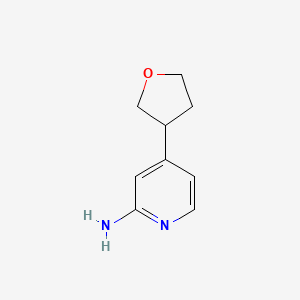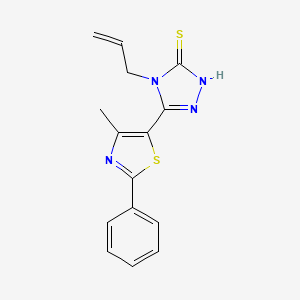
N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide, also known as DIBOM, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide, also known as N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}methanesulfonamide:
Pharmaceuticals and Drug Delivery
This compound has shown potential in the development of novel drug delivery systems. Its unique structure allows it to act as a carrier for various therapeutic agents, enhancing their stability and bioavailability. Research has focused on its use in targeted drug delivery, particularly for cancer treatments, where it can help in delivering drugs directly to tumor cells, minimizing side effects and improving efficacy .
Antimicrobial Agents
N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. This makes it a promising candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections .
Catalysis in Organic Synthesis
The compound is also used as a catalyst in various organic synthesis reactions. Its ability to facilitate chemical reactions without being consumed in the process makes it valuable in the production of fine chemicals and pharmaceuticals. Research has highlighted its role in promoting efficient and selective chemical transformations .
Material Science and Nanotechnology
In material science, N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide is utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Additionally, it is used in the fabrication of nanomaterials with specific properties for applications in electronics and photonics .
Biochemical Research
The compound is employed in biochemical research as a reagent for modifying proteins and nucleic acids. Its ability to form stable covalent bonds with biomolecules makes it useful in studying protein-protein interactions, enzyme mechanisms, and gene expression. This application is particularly important in the development of new diagnostic tools and therapeutic strategies .
Agricultural Chemistry
In agriculture, N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide is explored for its potential as a pesticide or herbicide. Its chemical properties allow it to act on specific biological pathways in pests or weeds, providing an effective means of crop protection. Research in this area aims to develop environmentally friendly and sustainable agricultural chemicals .
Environmental Science
The compound is also investigated for its applications in environmental science, particularly in the remediation of contaminated sites. Its ability to interact with pollutants and facilitate their breakdown or removal makes it a valuable tool in environmental cleanup efforts. Studies have focused on its use in treating soil and water contaminated with heavy metals and organic pollutants .
Biomedical Imaging
Finally, N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide is used in the development of contrast agents for biomedical imaging. Its unique chemical properties allow it to enhance the contrast of images obtained through techniques such as MRI and CT scans. This application is crucial for improving the accuracy and effectiveness of diagnostic imaging .
properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-10(2)13(11(3)4)9-7-6-8-12-16(5,14)15/h10-12H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFZWTJRUKLIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)
![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)


![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)



![Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate](/img/structure/B2658685.png)


![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)
![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)